

Application Notes and Protocols for In Vivo Administration of α -Methylhistamine in Mice

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Compound of Interest

Compound Name: *alpha-Methylhistamine*

Cat. No.: *B1220267*

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Introduction

α -Methylhistamine is a potent and selective agonist for the histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor that plays a crucial role in modulating the release of histamine and other neurotransmitters in the central nervous system. The (R)- α -methylhistamine enantiomer is particularly noted for its high affinity and selectivity. Due to its ability to cross the blood-brain barrier, it serves as an invaluable tool for in vivo studies in animal models to investigate the physiological and behavioral roles of the histaminergic system. These application notes provide a detailed protocol for the in vivo administration of (R)- α -methylhistamine to mice, a summary of reported dosages and their effects, and an overview of its primary signaling pathway.

Quantitative Data Summary

The following tables summarize quantitative data from various studies involving the in vivo administration of (R)- α -methylhistamine in mice.

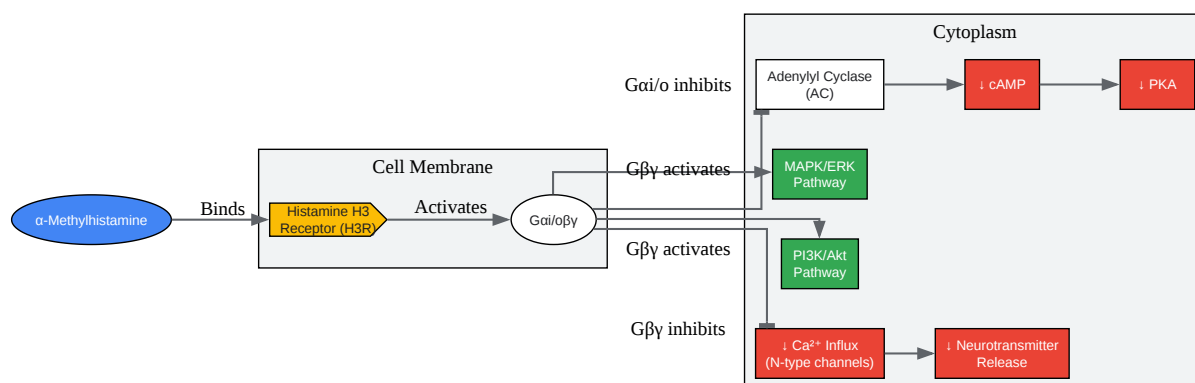
Table 1: In Vivo Dosage and Effects of (R)- α -Methylhistamine in Mice

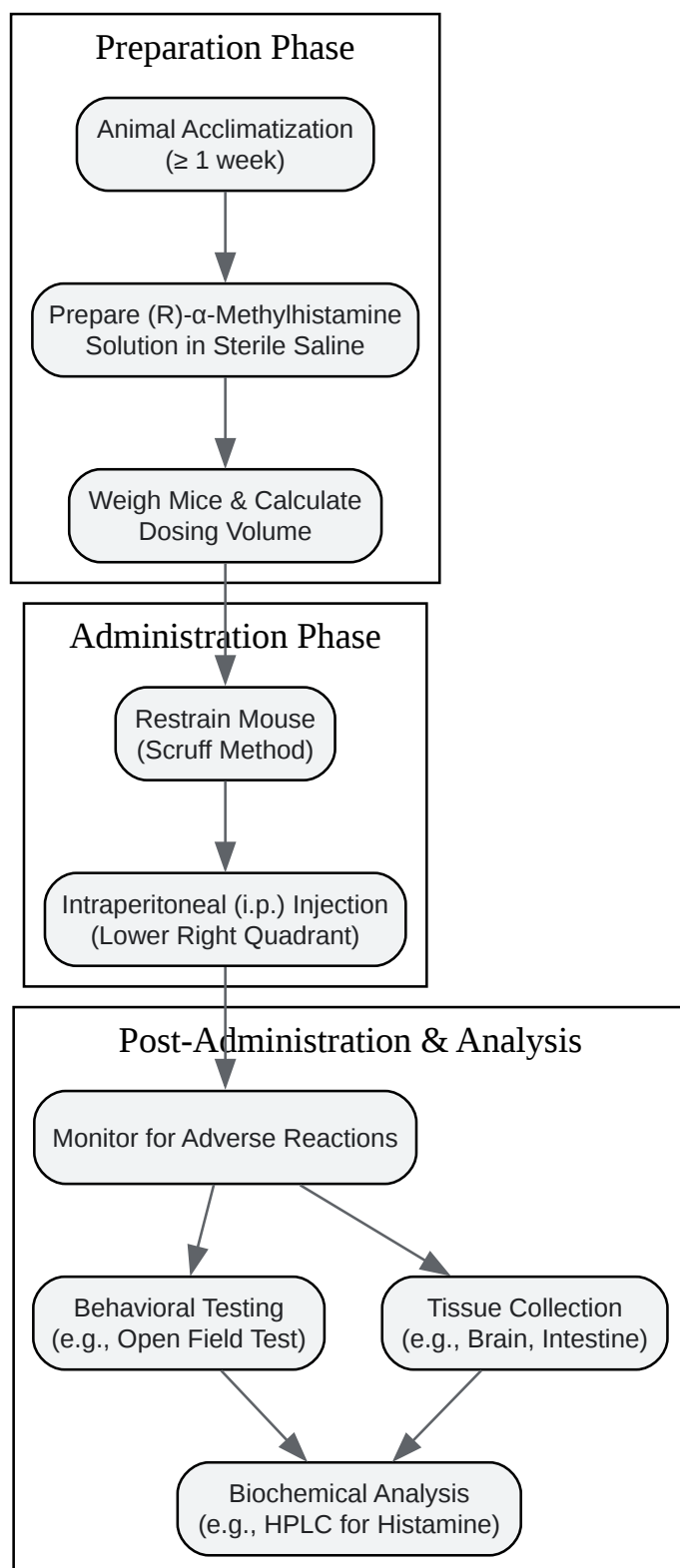
Dosage (mg/kg, i.p.)	Mouse Strain	Observed Effect	Reference
1.3	Not Specified	Significant change in pargyline-induced tele-methylhistamine accumulation in the brain.	[1]
3.2	Not Specified	Almost complete inhibition of the pargyline-induced increase in tele-methylhistamine levels in the brain within the first 2 hours.	[1]
6.3 (free base)	Not Specified	Significantly decreased the steady-state tele-methylhistamine level in the brain.	[1]
6 - 50	W/Wv (mast cell-deficient)	Increased brain histamine content after 1 hour; no significant change in locomotor activity when administered alone.	[2]
12.5 and 25	W/Wv (mast cell-deficient)	In sequential administration with (S)-alpha-fluoromethylhistidine (6 mg/kg), significantly decreased locomotor activity.	[2]

Signaling Pathway and Experimental Workflow

Histamine H3 Receptor Signaling Pathway

Activation of the histamine H3 receptor (H3R) by α -methylhistamine initiates a cascade of intracellular events primarily through the G α i/o subunit of its associated G-protein. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Downstream of this, H3R activation can also modulate other signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, and influence ion channel activity.





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References

- 1. The histamine H3 receptor modulates dopamine D2 receptor–dependent signaling pathways and mouse behaviors - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/pmc/)]
- 2. Effects of (S)-alpha-fluoromethylhistidine and (R)-alpha-methylhistamine on locomotion of W/Wv mice - PubMed [pubmed.ncbi.nlm.nih.gov]
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